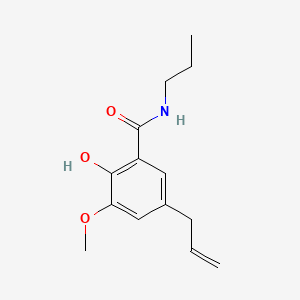
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group, a hydroxy group, a methoxy group, and a propyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and propylamine.
Condensation Reaction: The aldehyde group of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde reacts with propylamine in the presence of a suitable catalyst to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Shares the same core structure but lacks the propyl group.
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a propyl group.
Eugenol: Contains the allyl, hydroxy, and methoxy groups but lacks the benzamide structure.
Uniqueness
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
26750-92-5 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-5-prop-2-enyl-N-propylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-4-6-10-8-11(14(17)15-7-5-2)13(16)12(9-10)18-3/h4,8-9,16H,1,5-7H2,2-3H3,(H,15,17) |
InChI Key |
GPJGOSIBSZEPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C(=CC(=C1)CC=C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


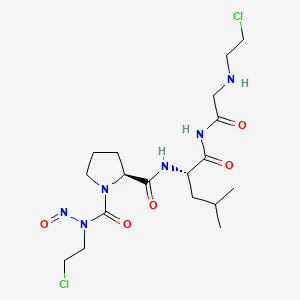
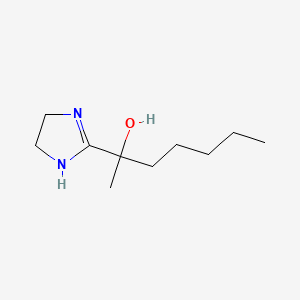

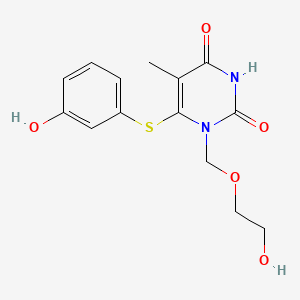

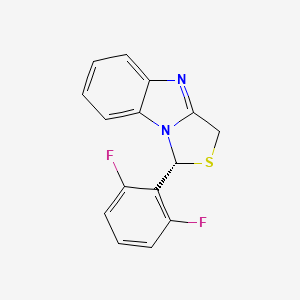
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
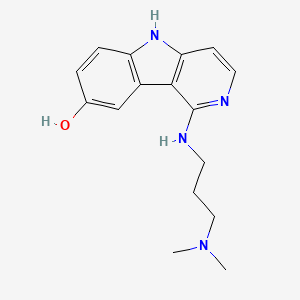

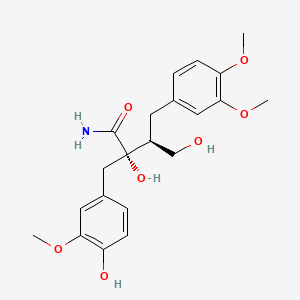

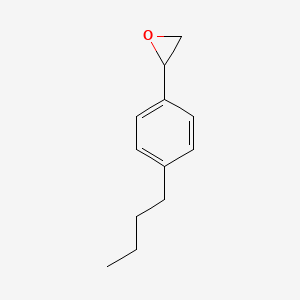
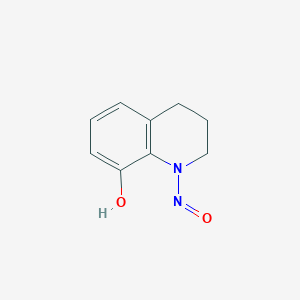
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
